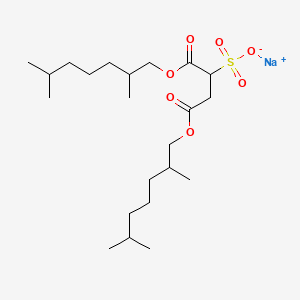
Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate: is a chemical compound with the molecular formula C22H41NaO7S and a molecular weight of 472.61 g/mol . It is known for its surfactant properties and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate involves the esterification of butanedioic acid with 2,6-dimethylheptyl alcohol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, alcohol derivatives, and substituted compounds .
Scientific Research Applications
Chemistry: In chemistry, Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate is used as a surfactant in various reactions to enhance solubility and reaction rates .
Biology: In biological research, it is used in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes .
Medicine: In medicine, it is explored for its potential use in drug delivery systems due to its surfactant properties .
Industry: Industrially, it is used in formulations of detergents, emulsifiers, and dispersants .
Mechanism of Action
The mechanism of action of Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate involves its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt lipid membranes . This property is utilized in various applications, from detergents to biological research .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate (SLES): A surfactant used in similar applications but with different chemical composition.
Uniqueness: Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate is unique due to its specific molecular structure, which imparts distinct surfactant properties and makes it suitable for specialized applications .
Properties
CAS No. |
63217-13-0 |
|---|---|
Molecular Formula |
C22H41NaO7S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
sodium;1,4-bis(2,6-dimethylheptoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C22H42O7S.Na/c1-16(2)9-7-11-18(5)14-28-21(23)13-20(30(25,26)27)22(24)29-15-19(6)12-8-10-17(3)4;/h16-20H,7-15H2,1-6H3,(H,25,26,27);/q;+1/p-1 |
InChI Key |
VKDIBUUSCYWJOQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCC(C)COC(=O)CC(C(=O)OCC(C)CCCC(C)C)S(=O)(=O)[O-].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















